3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities. This compound features a chloro-substituted benzoxazole moiety linked to a propanamide structure, indicating potential for interaction with biological targets.
The compound can be synthesized through various chemical routes, primarily involving the cyclization of ortho-aminophenols and subsequent amidation reactions. It is available from chemical supply companies and has been referenced in scientific literature for its potential applications in research and development.
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is classified as:
The synthesis of this compound typically involves two main steps:
The optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieving high yields and purity of the final product. Continuous flow reactors and automated synthesis techniques may be employed in industrial settings to enhance efficiency.
The molecular structure of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide can be represented by its IUPAC name and structural formula:
Property | Data |
---|---|
IUPAC Name | 3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
Molecular Formula | C20H21ClN2O3 |
Molecular Weight | 372.8 g/mol |
InChI Key | QKFUFALCIDDWGD-UHFFFAOYSA-N |
Canonical SMILES | CC(CCC1=CC=CC=C1)NC(=O)CCN2C3=C(C=CC(=C3)Cl)OC2=O |
The compound's structural features include:
The chemical reactivity of this compound can be attributed to its functional groups:
Reactions involving this compound may require specific conditions such as temperature control and pH adjustments to optimize yields and minimize side reactions.
The mechanism of action of 3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors:
The physical properties include:
Key chemical properties:
Relevant data on these properties should be obtained through experimental characterization methods such as spectroscopy or chromatography.
3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide has several potential applications:
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8